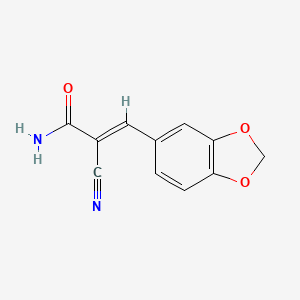

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

CAS No.: 10354-19-5

Cat. No.: VC4067635

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10354-19-5 |

|---|---|

| Molecular Formula | C11H8N2O3 |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide |

| Standard InChI | InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+ |

| Standard InChI Key | CBMXFPHUADQWJW-FPYGCLRLSA-N |

| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N |

Introduction

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its distinctive benzodioxole moiety and a cyano group conjugated to an amide functionality. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a candidate for biological activity studies.

Synthesis

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves a Knoevenagel condensation reaction between 1,3-benzodioxole derivatives and cyanoacetamide. The reaction is catalyzed by a base such as piperidine under mild reflux conditions.

Reaction Scheme:

-

Starting materials: 1,3-benzodioxole and cyanoacetamide.

-

Catalyst: Piperidine or another organic base.

-

Reaction conditions: Mild reflux in ethanol or methanol.

This method provides high yields and ensures the formation of the (E)-isomer due to thermodynamic stability.

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has been investigated for its potential pharmacological properties:

-

Enzyme Inhibition Studies:

-

Molecular docking studies suggest that this compound may interact with enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

-

Binding energy calculations indicate favorable interactions with active sites of target proteins.

-

-

Anticancer Potential:

-

The benzodioxole moiety has been linked to cytotoxic activities in related compounds, suggesting this derivative may exhibit similar effects.

-

Analytical Characterization

The compound's structure has been confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide detailed insights into the electronic environment of the functional groups.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies characteristic functional groups such as cyano (-C≡N) and amide (-C=O).

Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is explored for:

-

Drug Development: As a scaffold for designing inhibitors targeting inflammatory or cancer pathways.

-

Synthetic Chemistry: As an intermediate in the preparation of other bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume